molecular formula C8H15NO3Si B14418824 4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate CAS No. 80675-59-8

4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate

Cat. No.: B14418824
CAS No.: 80675-59-8
M. Wt: 201.29 g/mol
InChI Key: YLHRLXYVOALTRG-UHFFFAOYSA-N
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Description

4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a trimethylsilyl group and an acetate group attached to the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of a suitable azetidinone precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Another approach involves the use of acetic anhydride to introduce the acetate group. This reaction is usually performed under reflux conditions with a suitable catalyst to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized azetidinone derivatives .

Mechanism of Action

The mechanism of action of 4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or interfere with cancer cell proliferation by affecting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

80675-59-8

Molecular Formula

C8H15NO3Si

Molecular Weight

201.29 g/mol

IUPAC Name

(4-oxo-1-trimethylsilylazetidin-2-yl) acetate

InChI

InChI=1S/C8H15NO3Si/c1-6(10)12-8-5-7(11)9(8)13(2,3)4/h8H,5H2,1-4H3

InChI Key

YLHRLXYVOALTRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(=O)N1[Si](C)(C)C

Origin of Product

United States

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